molecular formula C14H14ClN3O3S B5733825 N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B5733825
M. Wt: 339.8 g/mol
InChI Key: QZCBHKLWBGNBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as CGP-48664, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, CGP-48664 increases the availability of glycine in the synaptic cleft, which has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide acts as a selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide increases the availability of glycine in the synaptic cleft, which has been shown to enhance the activity of NMDA receptors. This mechanism of action is thought to underlie the antidepressant and anxiolytic effects of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide.
Biochemical and physiological effects:
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase the activity of NMDA receptors, which are involved in learning and memory. It has also been shown to increase the levels of glutamate and dopamine in the prefrontal cortex, which is a brain region that is involved in cognitive processes.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide is that it is a selective inhibitor of GlyT1, which means that it does not affect other neurotransmitter systems. This makes it a useful tool for investigating the role of glycine in neurological and psychiatric disorders. However, one limitation of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide is that it has poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One area of interest is investigating its potential as a treatment for cognitive impairment associated with aging and neurodegenerative diseases. Another area of interest is investigating its potential as a treatment for neuropathic pain. Additionally, there is ongoing research on the development of new GlyT1 inhibitors with improved pharmacokinetic properties.

Synthesis Methods

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been described in detail in several scientific publications, and the compound has been synthesized using different methods.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has also been investigated as a potential treatment for schizophrenia, neuropathic pain, and cognitive impairment.

properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-22(20,21)18(13-6-2-4-11(15)8-13)10-14(19)17-12-5-3-7-16-9-12/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCBHKLWBGNBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylglycinamide

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